molecular formula C12H18O B12651179 3-tert-Butyl-5-methylbenzyl alcohol CAS No. 85204-28-0

3-tert-Butyl-5-methylbenzyl alcohol

Cat. No.: B12651179
CAS No.: 85204-28-0
M. Wt: 178.27 g/mol
InChI Key: QOKKZXRTROQJFO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3-tert-Butyl-5-methylbenzyl alcohol can be synthesized using 2-tert-butyl-para-cresol and paraformaldehyde as raw materials. The reaction is carried out in a mixed solvent of ethylene glycol dimethyl ether and xylene. The optimal synthesis conditions are a reaction temperature of 150°C and a reaction time of 20 hours. The molar ratio of 2-tert-butyl-para-cresol to paraformaldehyde is 1:20, and the ratio of 2-tert-butyl-para-cresol to ethylene glycol dimethyl ether is 1:1.5 .

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to analyze the purity of the synthesized product .

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-5-methylbenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-tert-Butyl-5-methylbenzaldehyde or 3-tert-Butyl-5-methylbenzoic acid.

    Reduction: Formation of 3-tert-Butyl-5-methylbenzene.

    Substitution: Formation of 3-tert-Butyl-5-methylbenzyl chloride or bromide.

Scientific Research Applications

3-tert-Butyl-5-methylbenzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-Butyl-5-methylbenzyl alcohol involves its interaction with various molecular targets. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This action helps in reducing oxidative stress and protecting cells from damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of tert-butyl and methyl groups attached to a benzyl alcohol structure

Properties

CAS No.

85204-28-0

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

(3-tert-butyl-5-methylphenyl)methanol

InChI

InChI=1S/C12H18O/c1-9-5-10(8-13)7-11(6-9)12(2,3)4/h5-7,13H,8H2,1-4H3

InChI Key

QOKKZXRTROQJFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C)(C)C)CO

Origin of Product

United States

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